molecular formula C11H17N B1420845 2-Methyl-2-(2-methylphenyl)propan-1-amine CAS No. 1176768-39-0

2-Methyl-2-(2-methylphenyl)propan-1-amine

Cat. No. B1420845
CAS RN: 1176768-39-0
M. Wt: 163.26 g/mol
InChI Key: LNCFGBYPMIKFIR-UHFFFAOYSA-N
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Description

“2-Methyl-2-(2-methylphenyl)propan-1-amine” is an organic compound with a molecular weight of 163.26 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a four-step synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 163.26 .

Scientific Research Applications

1. Chemical Structure and Computational Studies

2-Methyl-2-(2-methylphenyl)propan-1-amine is studied in terms of its chemical structure and properties. Research involving its characterization through techniques like FTIR, UV–Vis, and NMR spectroscopy, as well as X-ray crystallography, has been conducted. These studies are crucial for understanding its molecular behavior and potential applications in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

2. Pharmacological Characterization

This compound has been studied for its interaction with receptors in the body, such as the κ-opioid receptor (KOR). These studies explore its affinity and selectivity, providing insights into its potential therapeutic applications and pharmacological profile (Grimwood et al., 2011).

3. Transfer Hydrogenation Reactions

Research has been conducted on the use of this compound in transfer hydrogenation reactions, which are critical in synthetic chemistry. Such studies provide insights into the efficiency and yield of these reactions, which are fundamental to the development of new synthetic pathways and materials (Samec & Bäckvall, 2002).

4. Synthesis and Characterization in Various Chemical Processes

The synthesis and characterization of this compound play a significant role in various chemical processes. Studies involving its reaction mechanisms, yield optimization, and the development of novel synthetic routes are crucial for advancing chemical synthesis and material science (Friedrich, Wächtler, & Meijere, 2002).

5. Corrosion Inhibition

This compound is investigated for its potential as a corrosion inhibitor. Understanding its interaction with metal surfaces and the protective layer it forms can lead to the development of new materials and coatings for industrial applications (Gao, Liang, & Wang, 2007).

6. DNA Binding and Gene Delivery

Studies have explored the use of this compound in the field of genetics, particularly its potential in DNA binding and gene delivery. Such research is vital for advancing gene therapy and understanding the interactions between synthetic molecules and biological systems (Carreon, Santos, Matson, & So, 2014).

Safety and Hazards

The safety information for “2-Methyl-2-(2-methylphenyl)propan-1-amine” indicates that it is dangerous, with hazard statements including H302, H315, H318, and H335 .

properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFGBYPMIKFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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